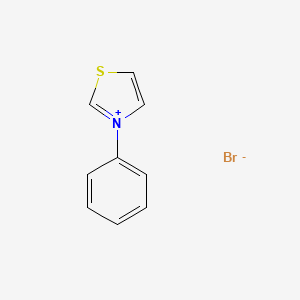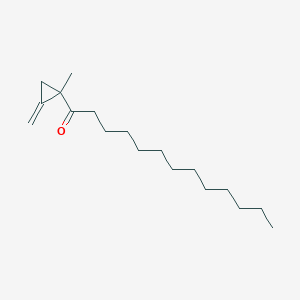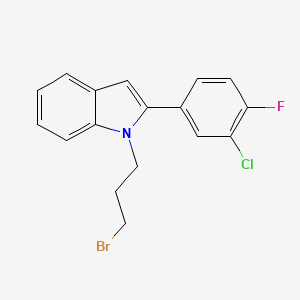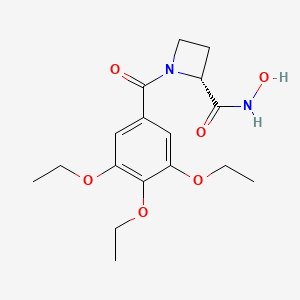
Thiazolium, 3-phenyl-, bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazolium, 3-phenyl-, bromide is a heterocyclic compound that belongs to the thiazolium family. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, with a phenyl group attached to the third position and a bromide ion as the counterion. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine, due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: Thiazolium, 3-phenyl-, bromide can be synthesized through several methods. One common approach is the quaternization of thiazole derivatives. This involves the reaction of thiazole with phenacyl bromide under mild conditions. The reaction typically takes place in a polar solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the formation of the thiazolium salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, solvent choice, and reaction time to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions: Thiazolium, 3-phenyl-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, leading to the formation of different thiazolium salts.
Oxidation and Reduction Reactions: The thiazole ring can participate in redox reactions, altering its electronic properties and reactivity.
Cyclization Reactions: Thiazolium salts can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Such as halides, alkoxides, and amines, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, are used in oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, are used in reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different nucleophiles can yield a variety of thiazolium salts with different counterions.
科学研究应用
Thiazolium, 3-phenyl-, bromide has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds and as a catalyst in organic reactions.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Thiazolium derivatives are explored for their potential therapeutic applications, including as anticancer and antiviral agents.
Industry: It is used in the development of ionic liquids, which have applications as solvents and electrolytes in various industrial processes.
作用机制
The mechanism of action of thiazolium, 3-phenyl-, bromide involves its interaction with various molecular targets. The thiazole ring can participate in electron transfer reactions, influencing biochemical pathways and enzyme activities. The phenyl group enhances its ability to interact with hydrophobic regions of biological molecules, potentially affecting their function.
相似化合物的比较
Imidazolium Salts: Structurally similar to thiazolium salts but with a nitrogen atom replacing the sulfur atom in the ring.
Pyridinium Salts: Contain a nitrogen atom in a six-membered aromatic ring.
Quaternary Ammonium Salts: Feature a positively charged nitrogen atom with four substituents.
Uniqueness: Thiazolium, 3-phenyl-, bromide is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific redox behavior and catalytic activity.
属性
CAS 编号 |
875785-14-1 |
|---|---|
分子式 |
C9H8BrNS |
分子量 |
242.14 g/mol |
IUPAC 名称 |
3-phenyl-1,3-thiazol-3-ium;bromide |
InChI |
InChI=1S/C9H8NS.BrH/c1-2-4-9(5-3-1)10-6-7-11-8-10;/h1-8H;1H/q+1;/p-1 |
InChI 键 |
XUMWDPHRECBDLD-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)[N+]2=CSC=C2.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]-](/img/structure/B12607668.png)


![Propanoic acid, 3-[(2-hydroxypropyl)amino]-2-methyl-](/img/structure/B12607690.png)
![(5R)-5-(aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B12607695.png)

![9-(9-Bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane](/img/structure/B12607719.png)
![(2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid](/img/structure/B12607725.png)
![2-[Methyl(2-phenylethyl)amino]benzamide](/img/structure/B12607735.png)

![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide](/img/structure/B12607753.png)

![Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl-](/img/structure/B12607761.png)
